molecular formula C11H15BO2 B14090249 (4-Cyclopropyl-2,5-dimethylphenyl)boronic acid

(4-Cyclopropyl-2,5-dimethylphenyl)boronic acid

Cat. No.: B14090249
M. Wt: 190.05 g/mol
InChI Key: QHZYPSXVICXSGO-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-2,5-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound features a boronic acid group attached to a phenyl ring substituted with cyclopropyl and dimethyl groups, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-2,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-cyclopropyl-2,5-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-2,5-dimethylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The boronic acid can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Aryl derivatives with different functional groups.

Scientific Research Applications

(4-Cyclopropyl-2,5-dimethylphenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-2,5-dimethylphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired product. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group.

    4-Methylphenylboronic Acid: Contains a methyl group on the phenyl ring.

    4-Cyclopropylphenylboronic Acid: Similar structure but lacks the dimethyl groups.

Uniqueness

(4-Cyclopropyl-2,5-dimethylphenyl)boronic acid is unique due to the presence of both cyclopropyl and dimethyl groups on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable reagent for specific synthetic applications.

Properties

Molecular Formula

C11H15BO2

Molecular Weight

190.05 g/mol

IUPAC Name

(4-cyclopropyl-2,5-dimethylphenyl)boronic acid

InChI

InChI=1S/C11H15BO2/c1-7-6-11(12(13)14)8(2)5-10(7)9-3-4-9/h5-6,9,13-14H,3-4H2,1-2H3

InChI Key

QHZYPSXVICXSGO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)C2CC2)C)(O)O

Origin of Product

United States

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